
n-(4-Bromophenyl)prop-2-enamide
Overview
Description
N-(4-Bromophenyl)prop-2-enamide is an acrylamide derivative characterized by a prop-2-enamide (acrylamide) backbone substituted with a 4-bromophenyl group. Its molecular formula is C₉H₈BrNO, with a molecular weight of 226.07 g/mol (see synonyms in ). The compound is synthesized via amidation reactions, typically involving acryloyl chloride and 4-bromoaniline under mild conditions, often catalyzed by bases like triethylamine in dichloromethane (DCM) . This structure serves as a versatile intermediate in medicinal chemistry and materials science, particularly in designing antimicrobial, anti-inflammatory, and metal-coordinating agents .
Preparation Methods
Conventional Synthesis
Method 1: Reaction of 4-Bromophenylacetic Acid with Ammonia
- Reagents : 4-Bromophenylacetic acid, ammonia, coupling agents (e.g., DCC or EDC).
- Procedure :
- Dissolve 4-bromophenylacetic acid in a suitable solvent (e.g., dichloromethane).
- Add ammonia gas to the solution under reflux conditions.
- Stir the mixture for several hours until completion, monitored by TLC.
- Isolate the product through filtration and recrystallization from ethanol.
Method 2: Direct Amidation of 4-Bromophenyl Prop-2-enoate
- Reagents : 4-Bromophenyl prop-2-enoate, amine (e.g., aniline).
- Procedure :
- Mix 4-bromophenyl prop-2-enoate with the amine in a solvent like THF.
- Heat the mixture under reflux for a specified time.
- Purify the resulting product by column chromatography.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has gained popularity due to its efficiency and reduced reaction times.
Method: Microwave Irradiation of Reactants
- Reagents : 4-Bromobenzaldehyde, prop-2-enamide, base (e.g., sodium hydroxide).
- Procedure :
- Dissolve the reactants in methanol.
- Expose the mixture to microwave irradiation for a short duration (3–5 minutes).
- Monitor the reaction progress via TLC.
- Quench the reaction by pouring into ice-cold water, filter, and dry the product.
The following table summarizes the different preparation methods for N-(4-bromophenyl)prop-2-enamide:
Method | Reagents Used | Time Required | Yield (%) | Advantages |
---|---|---|---|---|
Conventional Amidation | 4-Bromophenylacetic acid, ammonia | Several hours | Moderate to High | Established method, good yield |
Direct Amidation | 4-Bromophenyl prop-2-enoate, amine | Hours | High | Direct method with fewer steps |
Microwave-Assisted Synthesis | 4-Bromobenzaldehyde, prop-2-enamide, sodium hydroxide | Minutes | High | Faster reaction time, energy-efficient |
Recent studies have highlighted the biological significance of this compound derivatives. The presence of bromine in the para position of the phenyl ring enhances reactivity and biological activity compared to other halogenated analogs. For instance, compounds derived from this structure have shown promise as potential pharmaceuticals due to their ability to interact with various biological targets.
This compound can be synthesized using various methods ranging from traditional organic reactions to modern microwave-assisted techniques. Each method has its advantages and can be selected based on desired yield, time efficiency, and resource availability. The ongoing research into this compound underscores its relevance in medicinal chemistry and materials science.
Chemical Reactions Analysis
Types of Reactions: n-(4-Bromophenyl)prop-2-enamide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Polymerization: It can be polymerized to form copolymers with other monomers, such as glycidyl methacrylate.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are used in solvents like 1,4-dioxane at elevated temperatures (around 70°C).
Major Products:
Substitution Reactions: The major products depend on the nucleophile used.
Polymerization: The major products are copolymers with specific properties tailored by the choice of comonomers.
Scientific Research Applications
n-(4-Bromophenyl)prop-2-enamide has diverse applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of functional polymers with unique properties.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: Research explores its potential in drug development due to its ability to form bioactive molecules.
Industry: It is used in the production of dyes, pigments, and coatings.
Mechanism of Action
The mechanism of action of n-(4-Bromophenyl)prop-2-enamide involves its ability to undergo polymerization and substitution reactions. In polymerization, it forms covalent bonds with other monomers, creating long polymer chains with specific properties . In substitution reactions, the bromine atom is replaced by other functional groups, altering the compound’s chemical and physical properties .
Comparison with Similar Compounds
Structural Comparisons
N-(4-Bromophenyl)prop-2-enamide belongs to a broader class of acrylamide derivatives. Key structural analogs and their distinguishing features include:
Key Observations :
- Halogen Position : Bromine at the para position (vs. ortho or meta) enhances steric accessibility for biological targets or metal coordination .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl, Br) increase electrophilicity of the acrylamide group, influencing reactivity and binding .
Physicochemical Properties
Compound | Melting Point (°C) | logD₇.⁴ (Experimental) | logP (Calculated) |
---|---|---|---|
This compound | 149–151 | 2.85 ± 0.12 | 2.90 |
N-(4-Fluorophenyl)prop-2-enamide | 146–148 | 2.10 ± 0.15 | 2.15 |
N-(4-Bromophenyl)-3-(dimethylamino)prop-2-enamide | – | 1.65 ± 0.10 | 1.70 |
Insights :
- Bromine increases lipophilicity (higher logD) compared to fluorine, enhancing membrane permeability in drug design .
- Dimethylamino substitution reduces logD due to increased polarity .
Antimicrobial Activity:
- (2E)-N-(4-Bromo-3-chlorophenyl)-3-phenylprop-2-enamide exhibits bactericidal activity against Staphylococcus aureus and MRSA, comparable to ampicillin .
- This compound derivatives with trifluoromethyl groups show enhanced anti-inflammatory effects (IC₅₀ < 17 μM) .
Cytotoxicity and Anti-Cancer Potential:
Biological Activity
N-(4-Bromophenyl)prop-2-enamide, with the molecular formula C₉H₈BrNO, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of drug discovery and molecular biology. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a bromine atom attached to a phenyl group, which influences its electrophilic nature. The compound appears as a white crystalline solid and serves as an intermediate in organic synthesis, particularly in the production of polymers, dyes, and pigments.
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with proteins. This property is particularly relevant for interactions with cysteine residues due to the electrophilic character of the acrylamide group. Such interactions can lead to the following applications:
- Covalent Ligand in Drug Discovery : this compound has been explored as a covalent ligand in fragment-based drug discovery. Its ability to react with cysteine residues allows it to target both "druggable" and "undruggable" proteins, opening new avenues for therapeutic development.
- Chemoproteomic Studies : The compound's cysteine-reactive nature makes it valuable for identifying crucial cysteine residues involved in protein function or interactions. This information is essential for understanding protein mechanisms and developing new therapeutic strategies.
- PROTAC Development : this compound can be incorporated into bifunctional molecules known as PROTACs (Proteolysis-Targeting Chimeras), which are designed to induce targeted protein degradation by recruiting E3 ligases to specific target proteins.
Research Findings
Recent studies have highlighted various aspects of this compound's biological activity:
- Covalent Bond Formation : Research indicates that this compound can interact with biomolecules through covalent bonding, forming stable complexes with proteins. This interaction is crucial for drug design and molecular biology research.
- Therapeutic Implications : The compound's ability to form covalent bonds positions it as a candidate for developing therapeutically relevant compounds. Its structural features allow it to serve as a building block for biologically active molecules.
- Comparative Analysis : A comparative analysis with structurally similar compounds reveals unique properties of this compound. For instance:
Compound Name | Structural Differences | Unique Features |
---|---|---|
N-(4-Chlorophenyl)prop-2-enamide | Chlorine atom instead of bromine | Similar reactivity but different electronic effects |
N-(4-Fluorophenyl)prop-2-enamide | Fluorine atom instead of bromine | Different reactivity due to fluorine's electronegativity |
N-(4-Methylphenyl)prop-2-enamide | Methyl group instead of halogen | Alters steric hindrance and electronic properties significantly |
This compound's unique reactivity profile compared to its analogs suggests potential advantages in specific applications within medicinal chemistry.
Case Studies
Several studies have investigated the biological activity of this compound:
- Targeting Cysteine Residues : In chemoproteomic studies, researchers labeled proteins with this compound to identify critical cysteine residues involved in protein interactions and functions. This approach has provided insights into protein mechanisms that could lead to novel therapeutic strategies.
- Drug Development : The compound has been incorporated into drug development programs aimed at targeting specific proteins implicated in diseases, demonstrating its versatility as a pharmacological tool.
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing N-(4-Bromophenyl)prop-2-enamide derivatives?
- Methodological Answer : A two-step synthesis is typically employed. First, 4-bromobenzoic acid undergoes esterification with ethanol under acid catalysis to form 4-bromophenyl ethyl ester. Second, the ester reacts with propionamide in the presence of a base (e.g., NaOH) to yield the target compound via nucleophilic acyl substitution. This method ensures high regioselectivity and purity .
Q. What are the key solubility characteristics of this compound derivatives?
- Methodological Answer : These derivatives are highly soluble in organic solvents like dichloromethane and diethyl ether due to their aromatic bromine and amide functional groups. Water solubility is negligible, necessitating the use of polar aprotic solvents (e.g., DMF) for reactions requiring aqueous conditions. Solubility profiles should be confirmed via UV-Vis spectroscopy or HPLC .
Q. How can TLC and NMR be optimized to monitor the synthesis of this compound?
- Methodological Answer : Use silica-gel TLC plates with a 7:3 hexane:ethyl acetate mobile phase to track reaction progress. For NMR (¹H/¹³C), dissolve the compound in deuterated chloroform (CDCl₃) and analyze characteristic peaks: the amide proton (δ 8.2–8.5 ppm) and bromophenyl aromatic protons (δ 7.4–7.6 ppm). Compare with reference spectra for validation .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
- Methodological Answer : Collect high-resolution diffraction data using a synchrotron source. Solve the phase problem via direct methods (e.g., SHELXT ), and refine the structure using SHELXL . For disordered bromine atoms, apply anisotropic displacement parameters and twin refinement. Validate enantiopurity using the Flack parameter (|x| < 0.1) .
Q. What kinetic strategies elucidate the role of this compound in polymerization initiation?
- Methodological Answer : Conduct rate studies by varying monomer (e.g., methylmethacrylate) and initiator concentrations. Determine reaction orders via logarithmic plots of rate vs. concentration. For example, a 0.5-order dependence on initiator and 1.8-order on monomer suggests a radical mechanism involving monomer-assisted initiation .
Q. How do substituents on the phenyl ring influence hydrogen-bonding networks in crystalline this compound?
- Methodological Answer : Perform graph-set analysis (Ettermatic approach ) to classify hydrogen bonds (e.g., R₂²(8) motifs). Compare packing motifs of brominated vs. chlorinated analogs using Mercury software. Bromine’s larger van der Waals radius reduces π-π stacking but enhances halogen bonding, altering thermal stability .
Q. What LC-MS/MS workflows identify prop-2-enamide derivatives in plant extracts?
- Methodological Answer : Use a C18 column with a 0.1% formic acid/acetonitrile gradient. Monitor [M+H]⁺ ions (e.g., m/z 270 for this compound) in positive-ion mode. Fragment ions at m/z 170 (bromophenyl loss) and 98 (amide cleavage) confirm structural identity. Cross-validate with HRMS (Q-TOF) .
Q. How can computational modeling predict the bioactivity of this compound analogs?
- Methodological Answer : Perform docking studies (AutoDock Vina) against targets like COX-2 or tyrosinase. Optimize geometries using DFT (B3LYP/6-31G*). Calculate binding energies and correlate with experimental IC₅₀ values. Bromine’s electronegativity enhances H-bond acceptor strength, improving enzyme inhibition .
Q. Data Contradiction Analysis
Q. How to reconcile conflicting reports on the thermal stability of this compound?
- Methodological Answer : Discrepancies may arise from polymorphic forms. Perform DSC to compare melting points (∆H fusion) and TGA for decomposition profiles. Use PXRD to identify crystalline phases. For example, monoclinic vs. orthorhombic polymorphs exhibit 10–15°C differences in thermal stability .
Q. Why do some studies report anomalous reaction yields in amidation steps?
Properties
IUPAC Name |
N-(4-bromophenyl)prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-2-9(12)11-8-5-3-7(10)4-6-8/h2-6H,1H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBLNRQSHLZWNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90294794 | |
Record name | n-(4-bromophenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13997-69-8 | |
Record name | NSC98136 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98136 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(4-bromophenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90294794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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